molecular formula C12H16ClN3O2S B5513728 5-chloro-3-cyano-N,N-diethyl-4,6-dimethylpyridine-2-sulfonamide

5-chloro-3-cyano-N,N-diethyl-4,6-dimethylpyridine-2-sulfonamide

Cat. No.: B5513728
M. Wt: 301.79 g/mol
InChI Key: XTTHZCOTZSUDQZ-UHFFFAOYSA-N
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Description

5-chloro-3-cyano-N,N-diethyl-4,6-dimethylpyridine-2-sulfonamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine, cyano, diethyl, dimethyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-cyano-N,N-diethyl-4,6-dimethylpyridine-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Substituents: The chlorine, cyano, diethyl, and dimethyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while cyano groups can be introduced using cyanating agents like potassium cyanide.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyridine derivative with sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-cyano-N,N-diethyl-4,6-dimethylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

5-chloro-3-cyano-N,N-diethyl-4,6-dimethylpyridine-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-3-cyano-N,N-diethyl-4,6-dimethylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the cyano group can interact with nucleophilic sites in biological molecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-cyano-N,N-diethyl-4,6-dimethylpyridine-2-carboxamide
  • 5-chloro-3-cyano-N,N-diethyl-4,6-dimethylpyridine-2-thiol
  • 5-chloro-3-cyano-N,N-diethyl-4,6-dimethylpyridine-2-amine

Uniqueness

5-chloro-3-cyano-N,N-diethyl-4,6-dimethylpyridine-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

5-chloro-3-cyano-N,N-diethyl-4,6-dimethylpyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2S/c1-5-16(6-2)19(17,18)12-10(7-14)8(3)11(13)9(4)15-12/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTHZCOTZSUDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=NC(=C(C(=C1C#N)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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